
2-chloro-N-(9H-fluoren-3-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(9H-fluoren-3-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has been synthesized using different methods. In
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(9H-fluoren-3-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antifungal, and antitumor properties. This compound has been used in the development of new drugs to treat various diseases such as cancer, tuberculosis, and fungal infections.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(9H-fluoren-3-yl)pyridine-3-carboxamide is not fully understood. However, it has been proposed that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-chloro-N-(9H-fluoren-3-yl)pyridine-3-carboxamide has been found to have biochemical and physiological effects on various organisms. In vitro studies have shown that this compound inhibits the growth of cancer cells, bacteria, and fungi. It has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-(9H-fluoren-3-yl)pyridine-3-carboxamide in lab experiments include its potent antimicrobial and antitumor properties, its ease of synthesis, and its stability. However, the limitations of using this compound in lab experiments include its toxicity, its limited solubility in water, and its potential for side effects.
Zukünftige Richtungen
There are several future directions for the research on 2-chloro-N-(9H-fluoren-3-yl)pyridine-3-carboxamide. Some of these include:
1. Investigating the mechanism of action of this compound in more detail to fully understand its potential applications in various fields.
2. Developing new drugs based on this compound to treat various diseases such as cancer, tuberculosis, and fungal infections.
3. Studying the effects of this compound on different organisms, including humans, to determine its safety and efficacy.
4. Exploring the potential of this compound as a new class of antibiotics to combat the growing problem of antibiotic resistance.
5. Developing new methods for synthesizing this compound that are more efficient and environmentally friendly.
Conclusion:
In conclusion, 2-chloro-N-(9H-fluoren-3-yl)pyridine-3-carboxamide is a compound that has shown promise in various scientific fields. Its potent antimicrobial and antitumor properties make it a potential candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 2-chloro-N-(9H-fluoren-3-yl)pyridine-3-carboxamide involves the reaction of 2-chloropyridine-3-carboxylic acid with 9H-fluorene-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the final compound.
Eigenschaften
IUPAC Name |
2-chloro-N-(9H-fluoren-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O/c20-18-16(6-3-9-21-18)19(23)22-14-8-7-13-10-12-4-1-2-5-15(12)17(13)11-14/h1-9,11H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPYBNKQPUTATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(9H-fluoren-3-yl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

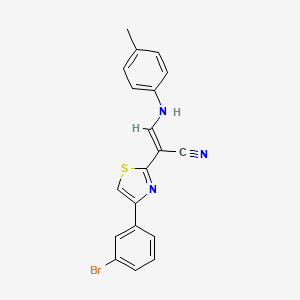
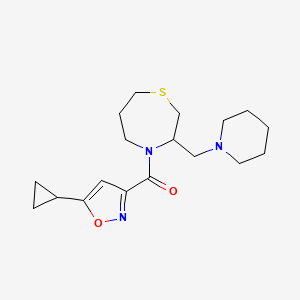

![2-[(3,4-dichlorobenzyl)sulfanyl]-N-methyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2571686.png)
![4-{1-[(3-Chloropyridin-2-yl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one](/img/structure/B2571688.png)

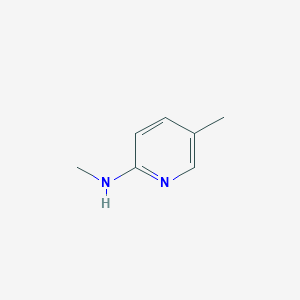
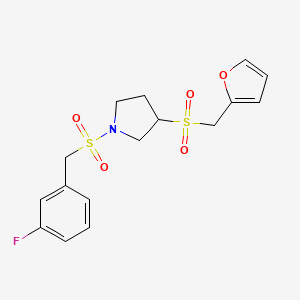


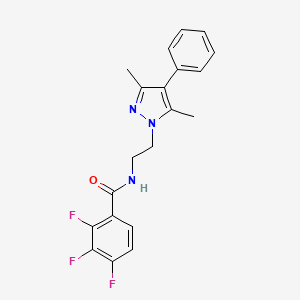

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[3-(2-methylphenyl)cyclobutyl]but-2-enamide](/img/structure/B2571699.png)
